Increased Lipophilicity (LogP) vs. Unsubstituted and Heteroaryl Analogs
The compound exhibits significantly higher calculated lipophilicity (LogP = 3.97) compared to its 2-thienyl analog (LogP = 3.5) and unsubstituted cyclopentanecarbonyl chloride (LogP ≈ 1.8), indicating greater membrane permeability and altered pharmacokinetic behavior in derived molecules [1]. This property is crucial for designing compounds intended for central nervous system penetration or other lipophilic environments [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.97 |
| Comparator Or Baseline | 1-(2-Thienyl)cyclopentanecarbonyl chloride: 3.5; Cyclopentanecarbonyl chloride: ~1.8 |
| Quantified Difference | 0.47 log unit increase over 2-thienyl; ~2.2 log unit increase over unsubstituted |
| Conditions | Calculated property (XLogP3 algorithm), as reported by vendor technical data [1][2] |
Why This Matters
Higher LogP directly correlates with increased lipophilicity, which is a critical parameter for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of any derivative, guiding compound selection in early drug discovery.
- [1] SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride HPLC Analysis. LogP value: 3.97. View Source
- [2] PubChem. (2025). 1-(2-Thienyl)cyclopentanecarbonyl chloride | CID 45496760. XLogP3 value: 3.5. View Source
